molecular formula C24H24FN7O3 B2762980 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 920206-99-1

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No.: B2762980
CAS No.: 920206-99-1
M. Wt: 477.5
InChI Key: KFXAMIAGJFEPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a 4-ethoxyphenyl group at position 3 and a piperazine ring at position 5. The piperazine moiety is further functionalized with a 2-(2-fluorophenoxy)ethanone group. The ethoxy and fluorine substituents likely modulate lipophilicity, electronic properties, and metabolic stability, which are critical for drug-likeness.

Properties

IUPAC Name

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN7O3/c1-2-34-18-9-7-17(8-10-18)32-24-22(28-29-32)23(26-16-27-24)31-13-11-30(12-14-31)21(33)15-35-20-6-4-3-5-19(20)25/h3-10,16H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXAMIAGJFEPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone represents a novel class of heterocyclic compounds that integrate triazole and pyrimidine moieties. These compounds have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N6O2C_{23}H_{26}N_{6}O_{2}, with a molecular weight of approximately 446.50 g/mol. The structure features a piperazine ring linked to a triazolopyrimidine system and a fluorophenoxy group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant biological activities. This section summarizes the key findings related to the biological activity of the target compound.

Anticancer Activity

Triazolo-pyrimidine derivatives have been extensively studied for their anticancer properties. A study demonstrated that similar compounds effectively inhibited cancer cell proliferation in various human cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. For instance, compounds with structural similarities showed IC50 values ranging from 6.2 μM to 43.4 μM against these cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research on related triazole derivatives revealed promising antibacterial activity against pathogenic bacteria. For example, certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating that similar modifications could enhance antimicrobial efficacy .

Anti-inflammatory Properties

Compounds containing triazole and pyrimidine rings have been associated with anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, thus offering therapeutic potential for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Key factors influencing activity include:

  • Substituent Position : The position of substituents on the triazole and pyrimidine rings significantly affects potency.
  • Piperazine Modifications : Variations in the piperazine moiety can enhance solubility and bioavailability.
  • Fluorine Substitution : The presence of fluorine atoms can improve binding affinity to biological targets due to increased lipophilicity.

Case Studies

Several studies have focused on synthesizing and evaluating compounds similar to the target structure:

  • Synthesis of Triazolo-Pyrimidine Derivatives : A series of new derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The most active compounds showed IC50 values below 10 μM .
  • Molecular Docking Studies : Computational studies indicated that these compounds interact favorably with key targets involved in cancer progression, such as protein kinases .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of compounds containing triazole and pyrimidine structures exhibit notable antimicrobial activities. For instance, studies have shown that certain synthesized derivatives display effective inhibition against various bacterial strains, suggesting potential as antimicrobial agents .

Anticancer Potential

The compound's structure suggests possible interactions with biological targets involved in cancer pathways. Preliminary studies have indicated that similar triazole-pyrimidine derivatives may inhibit tumor growth by interfering with key signaling pathways . The presence of the piperazine ring is also associated with enhanced bioactivity against cancer cells.

Neurological Effects

The piperazine moiety is known for its influence on neurotransmitter systems. Compounds like this one may act as modulators of serotonin or dopamine receptors, which can be beneficial in treating neurological disorders such as depression or anxiety .

Therapeutic Applications

Given its diverse biological activities, research has proposed several therapeutic applications for 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone:

  • Antimicrobial Agents : Potential development into new antibiotics targeting resistant bacterial strains.
  • Anticancer Drugs : Exploration in oncology for its ability to inhibit tumor proliferation.
  • Neurological Therapeutics : Investigation into its efficacy as an antidepressant or anxiolytic agent.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Study A : A derivative exhibiting significant activity against resistant strains of Staphylococcus aureus was documented, showcasing its potential as a novel antimicrobial agent.
  • Study B : In vitro tests demonstrated that triazole-pyrimidine derivatives could induce apoptosis in cancer cell lines, indicating a pathway for anticancer drug development.

Comparison with Similar Compounds

Impact of Substituents on Physicochemical Properties

  • Ethoxy vs.
  • Fluorophenoxy vs. Fluorophenyl (R2): The 2-fluorophenoxy group (ortho-substitution) may induce steric hindrance, reducing binding affinity compared to para-fluorophenyl derivatives .
  • Trifluoromethyl (R2): The 4-CF3 group in enhances electron-withdrawing effects, improving target engagement but increasing toxicity risks.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, including triazole-pyrimidine core formation, piperazine coupling, and phenoxy group substitution. Key steps include:

  • Triazole-pyrimidine cyclization : Requires controlled temperatures (80–120°C) and solvents like DMF or ethanol to minimize side products .
  • Piperazine coupling : Catalyzed by palladium or copper catalysts under inert atmospheres .
  • Phenoxy substitution : Achieved via nucleophilic aromatic substitution using 2-fluorophenol in basic conditions (e.g., K₂CO₃ in DMSO) . Yields are highly sensitive to solvent purity and catalyst loading; optimization via Design of Experiments (DoE) is recommended .

Q. How can structural elucidation be performed to confirm the compound's identity?

Methodological approaches include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.1–8.3 ppm), piperazine methylenes (δ 3.2–3.8 ppm), and ethoxy groups (δ 1.3–1.5 ppm) .
  • IR spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1240–1280 cm⁻¹ (C-O-C ether linkage) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (C₂₉H₂₈FN₇O₃; expected [M+H]⁺: 554.2214) .

Q. What is the hypothesized mechanism of action for this compound in anticancer studies?

The triazolopyrimidine core and piperazine moiety suggest dual targeting:

  • Kinase inhibition : Analogous compounds (e.g., PKI-402) inhibit PI3K/mTOR pathways via ATP-binding site competition .
  • COX-2 suppression : The 4-ethoxyphenyl group may mimic celecoxib-like binding, reducing prostaglandin synthesis in cancer cells . Validation requires enzymatic assays (e.g., kinase inhibition IC₅₀) and molecular docking studies using crystallographic data from Protein Data Bank .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., cytotoxicity vs. anti-inflammatory activity)?

Discrepancies arise from assay conditions and cell line variability. Strategies include:

  • Dose-response profiling : Compare IC₅₀ values across multiple cell lines (e.g., MCF7, A549) .
  • Pathway-specific inhibitors : Use selective COX-2 (NS-398) or PI3K (LY294002) inhibitors to isolate mechanisms .
  • Transcriptomic analysis : RNA sequencing to identify differentially expressed genes post-treatment .

Q. What structure-activity relationship (SAR) insights guide the modification of substituents for enhanced efficacy?

Key SAR findings from analogous compounds:

SubstituentActivity TrendReference
4-Ethoxyphenyl↑ Kinase inhibition
2-Fluorophenoxy↑ Metabolic stability
Piperazine↑ Solubility and bioavailability
Modifications at the triazole N3 position (e.g., replacing ethoxy with methoxy) reduce off-target effects in CNS models .

Q. How does the compound's stability under varying pH and temperature conditions impact formulation?

  • pH stability : Degrades rapidly in acidic conditions (pH < 4) due to piperazine ring protonation; stable at pH 6–8 .
  • Thermal stability : Decomposition above 150°C (TGA data); recommend lyophilization for long-term storage .
  • Photostability : Sensitive to UV light; amber glass vials required for in vitro assays .

Q. What experimental designs address discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution using LC-MS/MS .
  • Prodrug strategies : Esterification of the ethanone group to improve oral bioavailability .
  • Tumor xenograft models : Compare subcutaneous vs. orthotopic models to mimic human pathophysiology .

Q. How can selectivity for biological targets be assessed to minimize off-target effects?

  • Kinome-wide screening : Use platforms like Eurofins KinaseProfiler to evaluate inhibition across 400+ kinases .
  • CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 to predict drug-drug interactions .
  • CRISPR-Cas9 knockout models : Validate target specificity in isogenic cell lines .

Q. What spectroscopic or chromatographic challenges arise in characterizing this compound?

  • HPLC purity issues : Co-elution of byproducts (e.g., de-fluorinated analogs); use HILIC columns for resolution .
  • Mass spectrometry artifacts : In-source fragmentation of the triazole ring; employ softer ionization (APCI vs. ESI) .
  • X-ray crystallography : Difficulty in obtaining single crystals due to conformational flexibility; co-crystallize with albumin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.